4-Methoxybenzeneselenol
Overview
Description
Scientific Research Applications
Cancer Research and Chemoprevention
4-Methoxybenzeneselenol has shown potential in cancer research, particularly in chemoprevention. Studies have demonstrated its inhibitory effects on various forms of carcinogenesis. For instance, dietary this compound significantly inhibited the incidence and multiplicity of tumors in the colon and kidney when induced by azoxymethane in female F344 rats (Reddy, Tanaka, & El-Bayoumy, 1985). Similarly, it inhibited hepatocarcinogenesis induced by azoxymethane in rats (Tanaka, Reddy, & El-Bayoumy, 1985) and reduced the incidence of mouse forestomach tumors induced by benzo(a)pyrene (El-Bayoumy, 1985).
Chemopreventive Mechanisms
The chemopreventive effects of organoselenium compounds like this compound have been extensively studied. These compounds have been found effective in reducing various types of neoplasms in different organs, suggesting diverse mechanisms of action in cancer prevention (Sugie, Tanaka, & El-Bayoumy, 2000).
Molecular and Chemical Studies
In-depth molecular and chemical studies of this compound and related compounds have also been conducted. Research has delved into their structural properties, interaction dynamics, and reactivity. For example, the pairwise substitution effects, inter- and intramolecular hydrogen bonds in methoxyphenols like this compound have been studied, providing insights into their chemical behavior and potential applications (Varfolomeev et al., 2010).
Electrosynthesis and Electrochemical Studies
There has been interest in the electrosynthesis of derivatives of this compound, as well as its electrochemical properties. These studies are crucial for understanding the practical applications and potential industrial synthesis processes involving this compound (Gitkis & Becker, 2006).
Biological and Toxicological Effects
Apart from its anticancer properties, the biological and toxicological effects of this compound have been a topic of research. This includes studies on its mutagenic effects, suggesting the need for further investigation into its safe use (Maslat & Khalil, 1991).
Properties
InChI |
InChI=1S/C7H7OSe/c1-8-6-2-4-7(9)5-3-6/h2-5H,1H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKSASUOSUVFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Se] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7OSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958822 | |
Record name | 1-Methoxy-4-selanylidenecyclohexa-2,5-dien-1-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37773-20-9 | |
Record name | 4-Methoxybenzeneselenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037773209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-4-selanylidenecyclohexa-2,5-dien-1-yl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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